molecular formula C15H20F3N3O4 B12463689 ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-N-[(propan-2-yloxy)carbonyl]alaninate

ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-N-[(propan-2-yloxy)carbonyl]alaninate

Cat. No.: B12463689
M. Wt: 363.33 g/mol
InChI Key: TWRFLSODKRQLJY-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-N-[(propan-2-yloxy)carbonyl]alaninate is a complex organic compound characterized by the presence of trifluoromethyl and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-N-[(propan-2-yloxy)carbonyl]alaninate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 3,3,3-trifluoropyruvate with 4-methylpyridin-2-amine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with isopropyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-N-[(propan-2-yloxy)carbonyl]alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-N-[(propan-2-yloxy)carbonyl]alaninate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-N-[(propan-2-yloxy)carbonyl]alaninate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-methylphenyl)propanoate
  • Ethyl 3,3,3-trifluoro-2-(4-methylphenylamino)propanoate

Uniqueness

Ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-N-[(propan-2-yloxy)carbonyl]alaninate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridinyl group contributes to its potential as a biochemical probe.

Properties

Molecular Formula

C15H20F3N3O4

Molecular Weight

363.33 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-2-(propan-2-yloxycarbonylamino)propanoate

InChI

InChI=1S/C15H20F3N3O4/c1-5-24-12(22)14(15(16,17)18,21-13(23)25-9(2)3)20-11-8-10(4)6-7-19-11/h6-9H,5H2,1-4H3,(H,19,20)(H,21,23)

InChI Key

TWRFLSODKRQLJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=NC=CC(=C1)C)NC(=O)OC(C)C

Origin of Product

United States

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